Necroptosis-IN-1 is derived from research focused on receptor-interacting protein kinase 1 (RIPK1) and its role in necroptosis. It is classified as a necroptosis inhibitor, specifically designed to block the activity of RIPK1, thereby preventing the downstream effects associated with necroptotic cell death. This classification places it within a broader category of compounds that modulate programmed cell death pathways, which include apoptosis and pyroptosis .
The synthesis of Necroptosis-IN-1 involves several key steps that typically include the formation of intermediates followed by purification processes. For example, flash purification techniques are employed using systems like Biotage ISOLERA to ensure high purity levels (>95%) of the final product. The synthetic procedures often utilize normal phase and reversed-phase chromatography for effective separation of compounds .
The synthesis may also involve specific chemical reactions such as coupling reactions or cyclization to form the core structure of Necroptosis-IN-1. Analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy, are utilized to confirm the structure and purity of synthesized compounds .
The molecular structure of Necroptosis-IN-1 features a unique arrangement that allows it to interact specifically with RIPK1. While detailed structural data may not be publicly available, it is understood that the compound's design is based on known inhibitors of similar kinases, incorporating functional groups that enhance binding affinity and specificity toward RIPK1.
Key structural components typically include:
Necroptosis-IN-1 primarily acts through competitive inhibition of RIPK1. When introduced into biological systems, it competes with ATP for binding at the active site of RIPK1, preventing its autophosphorylation and subsequent activation of downstream signaling pathways involved in necroptosis.
The reactions can be summarized as follows:
The mechanism by which Necroptosis-IN-1 exerts its effects involves several steps:
Quantitative data from studies indicate that treatment with Necroptosis-IN-1 results in significant reductions in markers associated with necroptotic cell death in various cellular models .
While specific physical properties such as melting point or solubility may vary based on synthesis methods, general characteristics include:
Chemical properties are characterized by its ability to interact specifically with protein kinases through non-covalent interactions such as hydrogen bonds and hydrophobic interactions .
Necroptosis-IN-1 has several potential applications in scientific research:
Necroptosis research originated from observations of necrosis-like cell death occurring under caspase-compromised conditions. Initial studies in the 1980s–1990s noted that tumor necrosis factor alpha (TNFα) could induce either apoptosis or necrosis, with the latter prevailing when caspases were inhibited [3] [10]. The term "necroptosis" was formally coined in 2005 to describe this regulated necrotic process, distinguishing it from accidental necrosis [3] [7]. A pivotal breakthrough emerged with the discovery of Necrostatin-1 in 2005, the first pharmacological inhibitor shown to block TNFα-induced necroptosis by targeting receptor-interacting protein kinase 1 (RIPK1) [1] [10]. This facilitated the identification of RIPK1, RIPK3, and mixed lineage kinase domain-like pseudokinase (MLKL) as the core regulatory axis. Subsequent research (2009–2014) defined the hierarchical activation within this axis: RIPK1 phosphorylates RIPK3, which then phosphorylates MLKL to execute plasma membrane rupture [4] [6] [10]. The development of Necroptosis-In-1 exemplifies modern medicinal chemistry efforts to refine Necrostatin-1 analogs for enhanced specificity and potency against RIP kinases [1].
Table 1: Key Milestones in Necroptosis Research
Year | Discovery | Significance |
---|---|---|
1988 | TNFα induces necrosis when caspases are inhibited | First evidence of regulated necrosis |
2005 | Necrostatin-1 identified as a RIPK1 inhibitor | Validated RIPK1 as a druggable target |
2009 | RIPK3 established as essential for necroptosis | Defined RIPK3 as a core signaling component |
2012 | MLKL identified as the terminal effector | Completed the RIPK1/RIPK3/MLKL axis |
2015 | Necroptosis-In-1 characterized as a RIPK1/3 inhibitor | Advanced second-generation therapeutic candidate |
Necroptosis activation requires sequential kinase activation within the RIPK1/RIPK3/MLKL cascade. Upon stimulation by death receptors (e.g., tumor necrosis factor receptor 1 (TNFR1)), toll-like receptors (e.g., TLR3/4), or interferons, RIPK1 is recruited to signaling complexes. When RIPK1 is deubiquitinated, it forms an amyloid-like "necrosome" with RIPK3 via receptor-interacting protein homotypic interaction motif (RHIM)-domain interactions [2] [4] [10]. This complex phosphorylates MLKL, inducing its oligomerization and translocation to the plasma membrane. Oligomerized MLKL forms pores that disrupt membrane integrity, leading to cytoplasmic leakage and inflammatory damage-associated molecular pattern release [4] [5] [10].
Necroptosis-In-1 (chemical name: 4-[4-(4-chlorophenyl)piperazin-1-ylsulfonyl]phthalazin-1(2H)-one; CAS: 1391980-92-9) is a synthetically optimized Necrostatin-1 analog. Its chemical structure (C₁₂H₁₀ClN₃O₂; molecular weight: 263.68 g/mol) confers enhanced selectivity for RIPK1 and RIPK3 kinase domains. The compound inhibits necrosome assembly by binding to the kinase domains of RIPK1 and RIPK3, thereby blocking RIPK3 phosphorylation and subsequent MLKL activation [1] [7]. This mechanism is evidenced by its suppression of MLKL phosphorylation in cellular models of TNFα-induced necroptosis [1].
Table 2: Core Components of the Necroptotic Pathway and Inhibition by Necroptosis-In-1
Component | Function | Effect of Necroptosis-In-1 |
---|---|---|
RIPK1 | Scaffold for necrosome assembly; kinase activity initiates signaling | Binds kinase domain, preventing autophosphorylation and RIPK3 recruitment |
RIPK3 | Phosphorylates MLKL; forms amyloid fibrils with RIPK1 | Inhibits kinase activity and necrosome stabilization |
MLKL | Executes membrane disruption upon phosphorylation | Prevents phosphorylation and oligomerization |
Necrosome | RIPK1/RIPK3/MLKL complex; signal amplification platform | Disrupts assembly via dual RIPK1/RIPK3 inhibition |
Dysregulated necroptosis contributes to pathologies characterized by uncontrolled inflammation and cell loss. In neurodegenerative diseases (e.g., Alzheimer’s disease, amyotrophic lateral sclerosis), necroptosis mediators are upregulated in affected neurons and glia. RIPK1/RIPK3-driven inflammation exacerbates neuronal death and neuroinflammation, correlating with disease progression in animal models [3] [6] [9]. Ischemia-reperfusion injury in organs like the heart, kidney, and brain involves MLKL activation, amplifying tissue damage through inflammatory cascades [3] [7] [9]. Inflammatory bowel disease and psoriasis exhibit elevated RIPK3/MLKL expression in epithelial and immune cells, linking necroptosis to barrier dysfunction and chronic inflammation [5] [9] [10].
Necroptosis-In-1 has demonstrated therapeutic potential in preclinical models of these diseases. In murine models of retinal degeneration, it preserved photoreceptor viability by suppressing RIPK3-mediated MLKL activation [1]. In sepsis and acute lung injury, it reduced inflammatory cytokine release and organ damage by inhibiting necroptosis in macrophages and endothelial cells [7] [8]. Notably, its dual RIPK1/RIPK3 targeting may offer advantages over single-kinase inhibitors in diseases with compensatory pathway activation [1] [9].
Table 3: Disease Associations of Necroptosis and Evidence for Necroptosis-In-1 Intervention
Disease Category | Mechanistic Role of Necroptosis | Necroptosis-In-1 Evidence |
---|---|---|
Neurodegenerative | RIPK1/RIPK3 activation in neurons; microglial inflammation | Reduces neuronal death in vitro; lowers pro-inflammatory cytokines |
Cardiovascular | MLKL-driven cardiomyocyte death post-ischemia | Attenuates infarct size in heart ischemia models |
Inflammatory Bowel Disease | Epithelial barrier disruption via RIPK3/MLKL | Preserves intestinal integrity in colitis models |
Sepsis | Systemic inflammation from immune cell necroptosis | Decreases lethality and organ damage in endotoxemic mice |
The compound’s utility extends to oncology, where necroptosis induction can counteract apoptosis-resistant tumors. However, Necroptosis-In-1 primarily serves as a research tool for elucidating disease mechanisms rather than a clinical therapeutic, as its efficacy remains under investigation [1] [9]. Its role in modulating infection responses—where pathogens may inhibit necroptosis to evade host defense—further underscores the pathway’s complexity [7] [9].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0